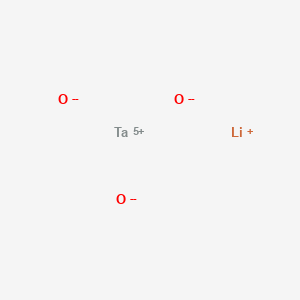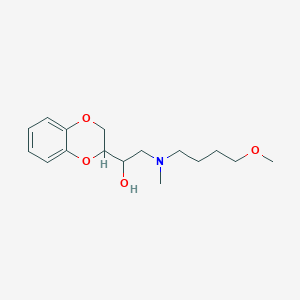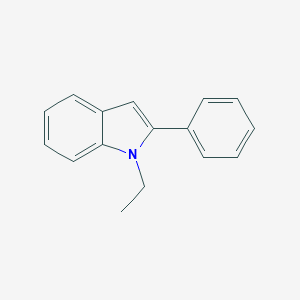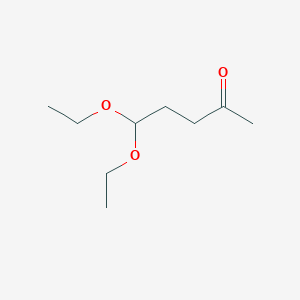
Platinum tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum tetrafluoride is a highly reactive chemical compound that is used in various scientific research applications. It is a powerful oxidizing agent that can react with a wide range of organic and inorganic compounds.
Wirkmechanismus
Platinum tetrafluoride is a powerful oxidizing agent that can react with a wide range of organic and inorganic compounds. It can oxidize alcohols to aldehydes or ketones, and it can also oxidize aldehydes to carboxylic acids. The mechanism of action involves the transfer of oxygen atoms from the platinum tetrafluoride to the substrate, resulting in the formation of an oxygenated intermediate.
Biochemische Und Physiologische Effekte
Platinum tetrafluoride is not used in biochemical and physiological research due to its highly reactive nature. It can cause severe tissue damage and is toxic to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using platinum tetrafluoride in lab experiments include its high reactivity and ability to oxidize a wide range of organic and inorganic compounds. However, its high reactivity also makes it difficult to handle and store, and the low yield of the synthesis process can make it expensive to use.
Zukünftige Richtungen
For research on platinum tetrafluoride include the development of more efficient synthesis methods, the investigation of its potential use in platinum-catalyzed reactions, and the study of its reactivity with different organic and inorganic compounds. Additionally, the potential use of platinum tetrafluoride in the development of new materials and catalysts could also be explored.
Synthesemethoden
Platinum tetrafluoride can be synthesized by reacting platinum metal with fluorine gas at high temperatures and pressures. The reaction is highly exothermic and requires careful handling due to the high reactivity of the product. The yield of platinum tetrafluoride is typically low, and the compound is highly unstable and reactive, making it difficult to handle and store.
Wissenschaftliche Forschungsanwendungen
Platinum tetrafluoride has a wide range of scientific research applications. It is commonly used as an oxidizing agent in organic synthesis reactions, such as the oxidation of alcohols and aldehydes. It is also used in the preparation of platinum fluoride complexes, which have been used in the study of platinum-catalyzed reactions.
Eigenschaften
CAS-Nummer |
13455-15-7 |
|---|---|
Produktname |
Platinum tetrafluoride |
Molekularformel |
F4Pt |
Molekulargewicht |
271.08 g/mol |
IUPAC-Name |
tetrafluoroplatinum |
InChI |
InChI=1S/4FH.Pt/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
VFKKSKGQZDULMV-UHFFFAOYSA-J |
SMILES |
F[Pt](F)(F)F |
Kanonische SMILES |
F[Pt](F)(F)F |
Andere CAS-Nummern |
13455-15-7 |
Synonyme |
tetrafluoroplatinum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)








